What are the properties of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
What are the properties of Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
An In-depth Technical Guide to N-Boc-Protected Oxo-Oxa-Azaspiro[4.5]decane Scaffolds
A Note on Isomeric Specificity: This guide addresses the chemical class of tert-butyl oxo-oxa-azaspiro[4.5]decane-8-carboxylates. Initial searches for the specific isomer tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate did not yield specific data, suggesting it is not a commonly synthesized or commercially available compound. This document therefore synthesizes data from several closely related and well-documented isomers to provide a comprehensive technical overview of this important chemical scaffold for researchers, scientists, and drug development professionals. The principles, protocols, and applications discussed are representative of the class, with specific data attributed to the relevant isomer where available.
Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic systems, wherein two rings are joined by a single common atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality provides a rigid, well-defined exit vector for substituents, allowing for precise probing of protein binding pockets. This structural rigidity often leads to improved potency, enhanced selectivity, and favorable physicochemical properties compared to more flexible, linear, or fused-ring counterparts[1][2]. The introduction of a spirocenter increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher success rates in clinical development[1].
The N-Boc-protected oxa-azaspiro[4.5]decane core represents a versatile scaffold combining a piperidine ring (masked by the spiro-fusion) with a lactone (a cyclic ester). The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of conditions while allowing for facile deprotection, making it an ideal intermediate for further chemical elaboration. This guide provides an in-depth look at the properties, synthesis, and applications of this valuable building block.
Physicochemical and Spectroscopic Properties
The properties of these scaffolds are dictated by the arrangement of the heteroatoms within the spirocyclic system. While data for the specific 3-oxo-2-oxa isomer is unavailable, we can compile and compare the properties of its known isomers to provide a representative overview.
Tabulated Physicochemical Properties
| Property | tert-Butyl 1-oxo-2-oxa-... (Isomer A) | tert-Butyl 2-oxo-1-oxa-... (Isomer B) | tert-Butyl 3-oxo-1-oxa-... (Isomer C) |
| CAS Number | 154348-08-0[3] | 301226-27-7[4][5] | 954236-44-3[6][7] |
| Molecular Formula | C₁₃H₂₁NO₄ | C₁₃H₂₁NO₄ | C₁₃H₂₁NO₄ |
| Molecular Weight | 255.31 g/mol [3] | 255.31 g/mol [4][5] | 255.31 g/mol [7] |
| Appearance | Solid[5] | Solid | Data Not Available |
| Boiling Point | Not Available | 399.6±35.0 °C (Predicted)[4] | Not Available |
| Density | Not Available | 1.16±0.1 g/cm³ (Predicted)[4] | Not Available |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)OC(=O)CC2 | O=C(OC(C)(C)C)N1CCC2(CC1)OC(=O)CC2 | CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CO2[7] |
| InChIKey | LNBWBNFKZIKPOH-UHFFFAOYSA-N[3] | DXCDANAWBPYOAA-UHFFFAOYSA-N[4] | XDSCHYPLQWGQRC-UHFFFAOYSA-N[7] |
Structural Representation
The fundamental difference between the isomers lies in the constitution of the five-membered lactone ring.
Caption: Chemical structures of three known isomers of the target scaffold.
Spectroscopic Characterization
Spectroscopic analysis is critical for distinguishing between isomers and confirming structural integrity.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm integrating to 9H). The protons on the piperidine and lactone rings will appear as complex multiplets in the aliphatic region. The chemical shifts of the methylene protons adjacent to the lactone oxygen or carbonyl group are diagnostic for identifying the specific isomer.
-
¹³C NMR: The carbon spectrum is highly informative. Key signals include the Boc carbonyl (~154 ppm), the lactone carbonyl (~170-175 ppm), the quaternary spiro-carbon, and the carbons of the tert-butyl group. The chemical shifts of the carbons within the lactone ring are particularly sensitive to the positions of the oxygen and carbonyl group[8][9].
-
IR Spectroscopy: A strong absorption band in the region of 1730-1780 cm⁻¹ is characteristic of the strained five-membered lactone carbonyl group[8]. A second strong carbonyl stretch from the Boc protecting group will be observed around 1680-1700 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₂₁NO₄, with the exact mass being approximately 255.1471 g/mol [4][7]. Fragmentation patterns may help distinguish isomers.
Synthesis and Reaction Pathways
The synthesis of these scaffolds typically involves the construction of a suitable piperidine-based precursor followed by the formation of the spiro-lactone ring.
General Synthetic Strategy
A common approach starts with a protected 4-piperidone derivative. The key challenge lies in the regioselective formation of the lactone ring. While specific routes to the 3-oxo-2-oxa isomer are not documented, a plausible general workflow can be conceptualized based on established organic reactions.
Caption: A generalized synthetic workflow for oxa-azaspiro[4.5]decanes.
Protocol: Synthesis of a Spiro-γ-lactone via Hydroxy Acid Cyclization
This protocol is a representative example of how a spiro-lactone can be formed from a cyclic ketone precursor, a common strategy in the synthesis of such scaffolds[10].
Objective: To synthesize an N-Boc-protected spiro-lactone from N-Boc-4-piperidone.
Materials:
-
N-Boc-4-piperidone
-
Zinc dust, activated
-
Ethyl bromoacetate
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Mitsunobu reagents (DEAD/PPh₃)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Step 1: Reformatsky Reaction.
-
To a stirred suspension of activated zinc dust in anhydrous THF, add a solution of N-Boc-4-piperidone and ethyl bromoacetate in THF dropwise under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to reflux for 2-4 hours until the starting materials are consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude β-hydroxy ester by silica gel chromatography.
-
-
Step 2: Ester Hydrolysis.
-
Dissolve the purified β-hydroxy ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and stir the mixture at room temperature overnight.
-
Remove the methanol under reduced pressure and wash the aqueous residue with ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH ~3 with 1 M HCl.
-
Extract the product, the β-hydroxy acid, with ethyl acetate. Dry the organic layer and concentrate to yield the intermediate.
-
-
Step 3: Lactonization (Cyclization).
-
Dissolve the crude β-hydroxy acid in anhydrous DCM.
-
Add a solution of DCC in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the final spiro-lactone product by column chromatography.
-
Causality and Trustworthiness: This multi-step synthesis is a classic and reliable method. The Reformatsky reaction is a well-established method for forming carbon-carbon bonds with ketones to generate β-hydroxy esters. Saponification (hydrolysis) provides the necessary hydroxy acid precursor. Finally, a dehydration/cyclization agent like DCC effects the intramolecular esterification to form the stable five-membered lactone ring. Each step can be monitored by standard analytical techniques (TLC, NMR), ensuring a self-validating workflow.
Applications in Medicinal Chemistry and Research
The oxa-azaspiro[4.5]decane scaffold is a privileged structure found in a variety of biologically active molecules. Its derivatives have been investigated for several therapeutic targets.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: The scaffold serves as a crucial intermediate in the synthesis of FAAH inhibitors.[3] These inhibitors are being investigated for their potential in treating neuropathic pain, anxiety, and other neurological disorders by modulating the endocannabinoid system.[3]
-
Muscarinic Agonists: Derivatives of the 1-oxa-8-azaspiro[4.5]decane system have been synthesized and evaluated as M1 muscarinic agonists.[11] Such compounds are of interest for the symptomatic treatment of dementia in Alzheimer's disease.[11]
-
Neuropeptide Y5 Receptor (NPY5R) Antagonists: This scaffold is also explored for creating NPY5R antagonists, which are potential therapeutic agents for eating disorders like obesity.[3]
-
Sigma-1 Receptor Ligands: The core structure has been used to develop selective ligands for the sigma-1 receptor, which are valuable as PET radiotracers for brain imaging and studying neurological diseases.[12][13]
The value of this scaffold lies in its ability to present functional groups in a constrained three-dimensional orientation, which can be fine-tuned by modifying the substituents on either the piperidine nitrogen (after Boc-deprotection) or the lactone ring.
Safety and Handling
As with all laboratory chemicals, proper safety precautions are essential.
-
Hazard Identification: Based on data for related isomers, compounds of this class may cause skin irritation, serious eye irritation, and respiratory irritation. Some isomers are listed as harmful if swallowed.[7]
-
Recommended PPE: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of the tert-butyl oxo-oxa-azaspiro[4.5]decane-8-carboxylate scaffold. While the specific 3-oxo-2-oxa isomer remains elusive in the public domain, the rich chemistry and therapeutic relevance of its isomers underscore the importance of this spirocyclic system in modern chemical and pharmaceutical research.
References
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Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved from [Link]
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(n.d.). CAS 954236-44-3 | tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. Hoffman Fine Chemicals. Retrieved from [Link]
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Ishihara, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(17), 3245-3256. Retrieved from [Link]
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(n.d.). tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem. Retrieved from [Link]
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Dounay, A. B., & Wus, K. L. (2017). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 22(8), 1277. Retrieved from [Link]
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(n.d.). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. Retrieved from [Link]
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Retrieved from [Link]
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(n.d.). tert-butyl (3S,4S)-4-[[(R)-tert-butylsulfinyl]amino]-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate. Autech. Retrieved from [Link]
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Wang, C., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]
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(2021, August 31). Synthesis of New Heterocycles with a Spiran Junction (Spiro 2-Isoxazoline-γ-Lactone) using the. TSI Journals. Retrieved from [Link]
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(n.d.). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. Retrieved from [Link]
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(n.d.). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. Retrieved from [Link]
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Reddy, T. J., et al. (2022). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. ACS Omega, 7(33), 29286-29294. Retrieved from [Link]
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